

# Application Notes and Protocols: A Scalable Manufacturing Process for Rolapitant Chiral Intermediates

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## Compound of Interest

Compound Name: *(R)*-4-phenyl-3-piperidin-4-yl-oxazolidin-2-one

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## Introduction:

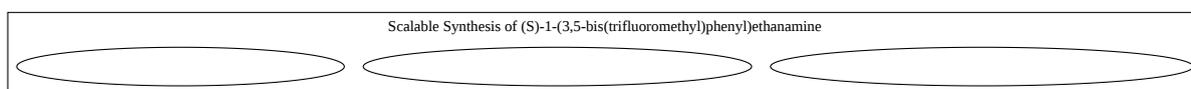
Rolapitant is a selective neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][2] The synthesis of Rolapitant involves the coupling of two key chiral intermediates: a substituted morpholine derivative and a chiral amine, (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine. The stereochemistry of this amine is critical for the pharmacological activity of the final drug. This document provides a detailed overview of a scalable and efficient manufacturing process for this key chiral intermediate, focusing on biocatalytic asymmetric reduction as a green and cost-effective approach.

The traditional synthesis of such chiral amines often relies on classical resolution of a racemic mixture, which is inherently inefficient as it discards at least 50% of the material.[3] Asymmetric synthesis, on the other hand, offers a more direct and atom-economical route.[4] This application note will detail a biocatalytic approach that has been successfully scaled to pilot plant production, demonstrating high yield and exceptional enantioselectivity.[5]

## Core Synthetic Strategy: Biocatalytic Asymmetric Reduction

The chosen synthetic strategy revolves around the asymmetric reduction of the prochiral ketone, 3,5-bis(trifluoromethyl)acetophenone, to the corresponding (S)-alcohol, (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol. This chiral alcohol is then converted to the desired (S)-

amine. Biocatalysis is preferred over chemical catalysis for this transformation due to its high selectivity, mild reaction conditions, and reduced environmental impact, aligning with the principles of "green chemistry".[5]



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Caption: Overall synthetic workflow for the chiral amine intermediate.

## Part 1: Asymmetric Reduction of 3,5-Bis(trifluoromethyl)acetophenone

This section details the protocol for the enzymatic reduction of the starting ketone to the chiral alcohol. The use of an alcohol dehydrogenase (ADH) from *Rhodococcus erythropolis* has been shown to provide excellent conversion and enantiomeric excess (>99.9% ee).[5]

Materials and Equipment:

- 3,5-Bis(trifluoromethyl)acetophenone
- Alcohol Dehydrogenase (ADH) from *Rhodococcus erythropolis*
- Co-substrate (e.g., Isopropanol or Glucose for cofactor regeneration)[5][6]
- Phosphate buffer
- Organic solvent (e.g., Methyl t-butyl ether - MTBE)
- Bioreactor with temperature and pH control
- Centrifuge

- Standard laboratory glassware and analytical equipment (HPLC with a chiral column)

#### Protocol: Pilot Scale Asymmetric Enzymatic Reduction

- Bioreactor Setup: Prepare a sterile bioreactor containing phosphate buffer (pH 7.5).
- Enzyme and Substrate Addition: Add the alcohol dehydrogenase to the buffer. In a separate vessel, dissolve the 3,5-bis(trifluoromethyl)acetophenone in a minimal amount of a suitable organic solvent or add it directly if using a whole-cell biocatalyst system.
- Cofactor Regeneration System: Introduce the co-substrate for cofactor (NADH/NADPH) regeneration. Glucose is a cost-effective option when using whole-cell catalysts.<sup>[5]</sup>
- Reaction Conditions: Maintain the reaction temperature at 30°C and control the pH at 7.5. Agitate the mixture to ensure proper mixing.
- Monitoring the Reaction: Monitor the progress of the reaction by taking periodic samples and analyzing them by HPLC to determine the conversion of the ketone and the enantiomeric excess of the chiral alcohol. The reaction is typically complete within 24 hours.<sup>[5]</sup>
- Work-up and Isolation:
  - Once the reaction is complete, separate the aqueous and organic layers (if an organic solvent was used).
  - If a whole-cell system was used, centrifuge the mixture to pellet the cells.
  - Extract the aqueous phase with an organic solvent like MTBE.
  - Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
  - Concentrate the organic solution under reduced pressure to yield the crude (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol.
- Purification: The crude product is typically of high purity (>98%) and can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.

## Data Presentation: Asymmetric Reduction Performance

Parameter	Value	Reference
Substrate Concentration	390 mM	[5]
Biocatalyst	ADH from <i>Rhodococcus erythropolis</i>	[5]
Conversion	>98%	[5]
Enantiomeric Excess (ee)	>99.9%	[5]
Isolated Yield	>90%	[5]
Space-Time Yield	100-110 g/L/day	[5]

## Part 2: Conversion of Chiral Alcohol to Chiral Amine

The next stage of the synthesis involves the conversion of the chiral alcohol to the corresponding chiral amine. This can be achieved through various chemical transformations. A common and scalable method is a two-step process involving activation of the hydroxyl group followed by displacement with an amine source.

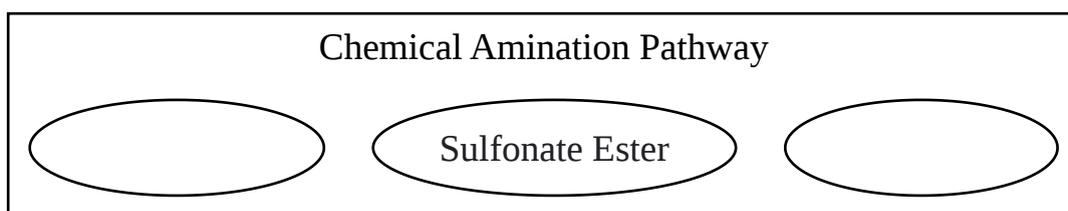
### Protocol: Synthesis of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine

- Activation of the Hydroxyl Group:
  - Dissolve the (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol in a suitable aprotic solvent (e.g., dichloromethane or toluene).
  - Cool the solution to 0°C.
  - Add a sulfonylating agent, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding sulfonate ester.
  - Monitor the reaction by TLC or HPLC until the starting alcohol is consumed.

- Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude sulfonate ester.
- Amination:
  - Dissolve the crude sulfonate ester in a polar aprotic solvent (e.g., DMF or DMSO).
  - Add an ammonia source, such as aqueous ammonia or a protected amine, and heat the reaction mixture.
  - Monitor the reaction for the formation of the desired amine.
  - After completion, cool the reaction mixture and perform an aqueous work-up.
  - Extract the product into an organic solvent.
  - Purify the crude amine by distillation or crystallization of a salt (e.g., hydrochloride salt) to yield the final (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine.

#### Alternative Biocatalytic Amination:

Recent advancements have demonstrated the use of transaminases for the direct amination of ketones, offering a more streamlined approach.[7] A bienzyme cascade system using an  $\omega$ -transaminase and an alcohol dehydrogenase has been developed for the synthesis of the (R)-enantiomer of 1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, and similar systems can be engineered for the (S)-enantiomer.[7] This approach can significantly improve process efficiency by reducing the number of synthetic steps.



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Caption: Chemical pathway for the conversion of the chiral alcohol to the amine.

## Part 3: Synthesis of the Spirocyclic Intermediate

The other key component in the synthesis of Rolapitant is a spirocyclic diamine. The synthesis of this fragment is also a multi-step process. While various routes have been described, a common approach involves the construction of the 1,7-diaza-spiro[4.5]decan-2-one core.[8][9]

Note on Spirocycle Synthesis: The detailed synthesis of the spirocyclic intermediate is complex and beyond the primary scope of this application note, which focuses on the chiral amine. However, it is crucial to note that the coupling of the chiral amine with an appropriately functionalized spirocyclic precursor is the final key step in assembling the core structure of Rolapitant.[8]

## Conclusion

The described biocatalytic approach for the synthesis of (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine offers a scalable, efficient, and environmentally friendly alternative to traditional chemical methods. The high enantioselectivity of the enzymatic reduction step ensures the production of a high-quality chiral intermediate, which is essential for the efficacy of the final active pharmaceutical ingredient, Rolapitant. Further process optimization, such as the implementation of a one-pot, multi-enzyme cascade for the direct conversion of the ketone to the amine, holds the potential for even greater efficiency in the large-scale manufacturing of this important pharmaceutical.

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